N-(2,6-dichlorophenyl)cyclohexanecarboxamide
Description
N-(2,6-Dichlorophenyl)cyclohexanecarboxamide (CAS: Unspecified in evidence) is a carboxamide derivative featuring a cyclohexane ring linked via a carboxamide group to a 2,6-dichlorophenyl aromatic system. Its structure has been confirmed via $ ^1H $- and $ ^{13}C $-NMR spectroscopy, with key shifts at δ 25.8, 25.9 (cyclohexane carbons), 45.7 (amide-linked carbon), and 174.1 ppm (carbonyl carbon) .
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-10-7-4-8-11(15)12(10)16-13(17)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQJGWDFYRTIDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)cyclohexanecarboxamide typically involves the reaction of 2,6-dichloroaniline with cyclohexanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,6-dichlorophenyl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Comparison with Analogs
Carboxamide Derivatives with Dichlorophenyl Substitutions
The 2,6-dichlorophenyl group is a common motif in bioactive compounds. Key structural analogs include:
Table 1: Structural Analogs and Their Features
Key Observations :
- Substituent Position: The 2,6-dichloro configuration enhances steric bulk and electronic effects compared to mono-substituted analogs (e.g., 4-chlorophenyl in ).
- Heterocyclic Modifications: Isoxazole-containing analogs (e.g., 7f ) exhibit distinct bioactivity (e.g., SecA inhibition, immunomodulation), highlighting the role of heterocycles in target engagement.
Pharmacological Analogs
LIA: N-(2,6-Dichlorophenyl)-2-(4-methylpiperidinyl)acetamide
LIA, a lidocaine analog, shares the 2,6-dichlorophenyl group but replaces the cyclohexane carboxamide with a piperidinyl acetamide moiety. Pharmacological studies indicate LIA retains local anesthetic and analgesic properties, with enhanced metabolic stability compared to lidocaine .
Clonidine Hydrochloride
Clonidine (2-((2,6-dichlorophenyl)imino)imidazolidine hydrochloride) is an α$_2$-adrenergic agonist used for hypertension. Unlike this compound, clonidine’s imidazoline ring enables receptor binding, demonstrating how minor structural changes drastically alter pharmacological profiles .
Physicochemical and Spectroscopic Comparisons
NMR Spectroscopy
Table 2: $ ^{13}C $-NMR Data Comparison
Insight : The cyclohexane carbons remain consistent across analogs, while aromatic shifts vary with substituent electronegativity (e.g., chlorine vs. isopropyl groups).
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